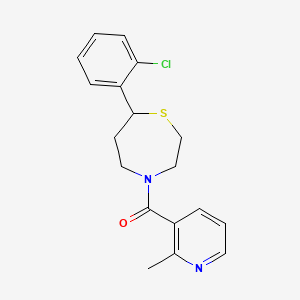
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2OS and its molecular weight is 346.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a member of the thiazepane family, which are seven-membered heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are commonly employed to attach the chlorophenyl moiety.
- Attachment of the Pyridine Moiety : This is often accomplished through condensation reactions with suitable electrophiles.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may exert its effects by:
- Inhibiting Specific Enzymes : The compound could inhibit enzymes involved in cell proliferation, which may have implications for cancer treatment.
- Modulating Receptor Activity : It may also interact with specific receptors to influence signaling pathways associated with various diseases .
Anticancer Properties
Several studies have indicated that thiazepane derivatives exhibit anticancer properties. The mechanism often involves:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
Neuropharmacological Effects
Research suggests that compounds like this compound may also exhibit neuropharmacological effects, potentially acting as:
- Antidepressants : By modulating neurotransmitter levels.
- Anxiolytics : Reducing anxiety through interaction with GABAergic systems.
Case Studies
-
Study on Anticancer Activity :
- A study demonstrated that thiazepane derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Neuropharmacological Evaluation :
Data Table: Biological Activities Summary
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-13-14(6-4-9-20-13)18(22)21-10-8-17(23-12-11-21)15-5-2-3-7-16(15)19/h2-7,9,17H,8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHPHRQPREHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













